Clocinizina
Descripción general
Descripción
Clocinizina es un antihistamínico de primera generación que pertenece a la clase de difenilmetilpiperazina. Se utiliza principalmente para aliviar los síntomas de las alergias bloqueando los receptores de la histamina. This compound se comercializa en España en combinación con fenilpropanolamina bajo la marca Senioral .
Aplicaciones Científicas De Investigación
Clocinizina tiene un amplio espectro de aplicaciones en la investigación científica:
Mecanismo De Acción
Clocinizina ejerce sus efectos bloqueando los receptores H1 de la histamina. Esto evita que la histamina se una a estos receptores, lo que reduce los síntomas alérgicos como picazón, hinchazón y enrojecimiento. Los objetivos moleculares incluyen los receptores H1 de la histamina ubicados en varios tejidos, incluida la piel, el tracto respiratorio y el tracto gastrointestinal .
Compuestos similares:
Clorciclizina: Otro antihistamínico de primera generación de la clase de difenilmetilpiperazina.
Hidroxicina: Un antihistamínico de primera generación con propiedades similares pero estructura química diferente.
Singularidad de this compound: this compound es única en su combinación con fenilpropanolamina, lo que aumenta su eficacia en el tratamiento de los síntomas alérgicos. Su ruta sintética específica y su estructura química también la distinguen de otros antihistamínicos .
Análisis Bioquímico
Biochemical Properties
Clocinizine plays a significant role in biochemical reactions by acting as an antagonist to histamine H1 receptors. It interacts with various enzymes, proteins, and other biomolecules involved in allergic responses. Clocinizine binds to the H1 receptor, preventing histamine from exerting its effects, which include vasodilation, increased capillary permeability, and smooth muscle contraction . This interaction helps alleviate symptoms of allergic reactions such as itching, swelling, and redness.
Cellular Effects
Clocinizine affects various cell types and cellular processes by inhibiting the action of histamine. It influences cell function by blocking histamine-induced signaling pathways, which can lead to reduced inflammation and allergic responses. Clocinizine also impacts gene expression by modulating the activity of transcription factors involved in inflammatory responses . Additionally, it affects cellular metabolism by altering the production of inflammatory mediators.
Molecular Mechanism
The molecular mechanism of clocinizine involves its binding to the histamine H1 receptor, which is a G protein-coupled receptor. By occupying the receptor’s binding site, clocinizine prevents histamine from activating the receptor, thereby inhibiting downstream signaling pathways. This inhibition results in decreased production of inflammatory mediators such as prostaglandins and leukotrienes . Clocinizine also exhibits enzyme inhibition properties, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of clocinizine have been observed to change over time. The compound is relatively stable, but it can degrade under certain conditions, leading to reduced efficacy. Long-term studies have shown that clocinizine can maintain its anti-allergic effects over extended periods, although its potency may decrease with prolonged exposure . In vitro and in vivo studies have demonstrated that clocinizine can have lasting effects on cellular function, including sustained inhibition of histamine-induced responses.
Dosage Effects in Animal Models
The effects of clocinizine vary with different dosages in animal models. At lower doses, clocinizine effectively reduces allergic symptoms without causing significant adverse effects. At higher doses, it can lead to toxicity and adverse effects such as sedation and hypotension . Threshold effects have been observed, where a minimum effective dose is required to achieve the desired anti-allergic effects, while doses above this threshold can result in toxicity.
Metabolic Pathways
Clocinizine is involved in metabolic pathways related to its antihistamine action. It is metabolized primarily in the liver, where it undergoes biotransformation by enzymes such as cytochrome P450 . The metabolites of clocinizine are then excreted through the kidneys. The compound’s metabolism can affect its efficacy and duration of action, as well as its potential for drug interactions.
Transport and Distribution
Clocinizine is transported and distributed within cells and tissues through various mechanisms. It can cross cell membranes and bind to intracellular proteins, affecting its localization and accumulation . Transporters and binding proteins play a role in the distribution of clocinizine, influencing its bioavailability and therapeutic effects. The compound’s distribution can also be affected by factors such as tissue perfusion and binding affinity.
Subcellular Localization
The subcellular localization of clocinizine is influenced by its chemical properties and interactions with cellular components. Clocinizine can localize to specific compartments or organelles within cells, such as the endoplasmic reticulum and mitochondria . Targeting signals and post-translational modifications can direct clocinizine to these compartments, affecting its activity and function. The subcellular localization of clocinizine can impact its efficacy and potential for side effects.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de Clocinizina implica varios pasos clave:
Reducción de 4-clorobenzofenona: La reducción de 4-clorobenzofenona con borohidruro de sodio en metanol a temperatura ambiente produce 4-clorobenzhidrol.
Halogenación: El alcohol se halogena luego utilizando ácido clorhídrico para producir cloruro de 4-clorobenzhidrilo.
Alquilación con piperazina: El cloruro resultante se alquila con piperazina para formar 1-(4-clorobenzhidrilo)piperazina.
Alquilación con bromuro de cinamilo: Finalmente, la alquilación del nitrógeno restante con bromuro de cinamilo completa la síntesis de this compound.
Métodos de producción industrial: La producción industrial de this compound sigue rutas sintéticas similares pero se optimiza para la producción a gran escala. Esto implica el uso de reactores de flujo continuo y sistemas automatizados para garantizar un alto rendimiento y pureza.
Tipos de reacciones:
Reactivos y condiciones comunes:
Borohidruro de sodio: Se utiliza para la reducción de 4-clorobenzofenona.
Ácido clorhídrico: Se utiliza para la halogenación de 4-clorobenzhidrol.
Piperazina y bromuro de cinamilo: Se utilizan para reacciones de alquilación.
Productos principales:
4-Clorobenzhidrol: Producto intermedio del paso de reducción.
Cloruro de 4-clorobenzhidrilo: Producto intermedio del paso de halogenación.
1-(4-Clorobenzhidrilo)piperazina: Producto intermedio del primer paso de alquilación.
This compound: Producto final del segundo paso de alquilación.
Comparación Con Compuestos Similares
Chlorcyclizine: Another first-generation antihistamine of the diphenylmethylpiperazine class.
Hydroxyzine: A first-generation antihistamine with similar properties but different chemical structure.
Meclizine: Used to treat motion sickness and vertigo, also a first-generation antihistamine.
Uniqueness of Clocinizine: Clocinizine is unique in its combination with phenylpropanolamine, which enhances its efficacy in treating allergic symptoms. Its specific synthetic route and chemical structure also distinguish it from other antihistamines .
Propiedades
IUPAC Name |
1-[(4-chlorophenyl)-phenylmethyl]-4-(3-phenylprop-2-enyl)piperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClN2/c27-25-15-13-24(14-16-25)26(23-11-5-2-6-12-23)29-20-18-28(19-21-29)17-7-10-22-8-3-1-4-9-22/h1-16,26H,17-21H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSQANMZWGKYDER-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC=CC2=CC=CC=C2)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClN2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601027146 | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
403.0 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
298-55-5 | |
Record name | Clocinizine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=298-55-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-(p-Chloro-alpha-phenylbenzyl)-4-cinnamylpiperazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601027146 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What analytical methods are commonly used to determine the concentration of clocinizine in pharmaceutical preparations?
A1: High-performance liquid chromatography (HPLC) is a widely employed technique for quantifying clocinizine in pharmaceutical formulations. A common approach utilizes reversed-phase ion-pair HPLC, achieving separation on a Lichrosorb RP-18 column. [] This method requires minimal sample preparation, involving only dilution with the mobile phase. Detection is typically carried out at wavelengths of 220 nm and 254 nm. [] Another HPLC method utilizes fluorescence detection after liquid-liquid extraction, demonstrating high accuracy and precision for analyzing clocinizine in human plasma. []
Q2: How does the structure of clocinizine relate to its antihistamine activity?
A2: While the provided research excerpts do not delve into the specific structure-activity relationship (SAR) of clocinizine and its antihistamine effects, it's known that clocinizine, like other antihistamines, functions as an H1 receptor antagonist. These antagonists compete with histamine for binding to the H1 receptor, thereby blocking the downstream effects of histamine. []
Q3: Are there efficient synthetic routes available for the production of clocinizine?
A3: Yes, research indicates the existence of efficient synthetic pathways for clocinizine. Although the specifics of these methods are not elaborated upon in the provided abstracts, the development of efficient synthetic routes is crucial for the cost-effective production of pharmaceuticals like clocinizine. [, ]
Q4: Has clocinizine been investigated in combination with other active substances in pharmaceutical preparations?
A4: Yes, research indicates that clocinizine is often formulated with other active ingredients in pharmaceutical preparations, particularly those intended for treating allergic and non-allergic upper respiratory tract diseases. One study mentions the development of an HPLC method capable of separating and quantifying clocinizine dihydrochloride alongside other compounds like buzepide methyl iodide and phenylpropanolamine hydrochloride. [] This suggests the potential use of clocinizine in multi-drug formulations targeting specific symptom profiles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.